

Technical Guide: Synthesis and Properties of N-(2-bromo-4-methylphenyl)acetamide

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Compound of Interest

Compound Name:	<i>N-(5-Bromo-2-methylphenyl)acetamide</i>
Cat. No.:	B050266

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-bromo-4-methylphenyl)acetamide (also known as 2'-Bromo-4'-methylacetanilide), a compound with the chemical formula C₉H₁₀BrNO. This document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis, and includes relevant spectral data. While noted in the literature for its potential as an intermediate in the synthesis of pharmaceuticals and for its possible antimicrobial and anti-inflammatory properties, quantitative biological activity data is not extensively available in the public domain.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(2-bromo-4-methylphenyl)acetamide is presented in the table below. This data is essential for its handling, characterization, and use in further research and development.

Property	Value	Reference(s)
IUPAC Name	N-(2-bromo-4-methylphenyl)acetamide	[1]
Synonyms	2'-Bromo-4'-methylacetanilide, 4-Acetamido-3-bromotoluene	[1]
CAS Number	614-83-5	[1]
Molecular Formula	C9H10BrNO	[1]
Molecular Weight	228.09 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Melting Point	118-121 °C	[2] [3]
Boiling Point	349.9 ± 30.0 °C (Predicted)	[2]
Solubility	Sparingly soluble in water	[1]

Spectral Data

The following table summarizes the key spectral data for the characterization of N-(2-bromo-4-methylphenyl)acetamide.

Spectrum Type	Data	Reference(s)
¹ H NMR (90 MHz, CDCl ₃)	δ (ppm): 8.12, 7.53, 7.34, 7.10, 2.283, 2.200	[4]
¹³ C NMR (CDCl ₃)	δ (ppm): 168.25, 135.38, 133.20, 132.45, 128.89, 122.34, 113.62, 24.56, 20.49	[4]
IR (KBr disc)	Key peaks available in spectral databases.	[1] [5]

Experimental Protocols

Synthesis of N-(2-bromo-4-methylphenyl)acetamide

The synthesis of N-(2-bromo-4-methylphenyl)acetamide is a multi-step process that begins with the acetylation of p-toluidine, followed by bromination and subsequent hydrolysis.

Step 1: Acetylation of p-Toluidine to N-acetyl-p-toluidine (p-Acetotoluide)

- Materials:

- p-Toluidine
- Glacial acetic acid
- Acetic anhydride

- Procedure:

- In a suitable reaction vessel, combine p-toluidine with glacial acetic acid and acetic anhydride.
- Heat the mixture under reflux for approximately 2.5 to 3 hours.
- Allow the reaction mixture to cool, which should result in the crystallization of N-acetyl-p-toluidine.

Step 2: Bromination of N-acetyl-p-toluidine

- Materials:

- N-acetyl-p-toluidine from Step 1
- Liquid bromine
- Ice water
- 80% Ethanol

- Procedure:

- Cool the reaction mixture containing N-acetyl-p-toluidine to 35-45 °C.
- Slowly add liquid bromine dropwise while maintaining the temperature between 50-55 °C and stirring for about 1 hour.
- Pour the reaction mixture into a large volume of ice water to precipitate the crude product.
- Collect the solid precipitate by filtration, wash with water, and then recrystallize from 80% ethanol to yield purified N-(2-bromo-4-methylphenyl)acetamide.

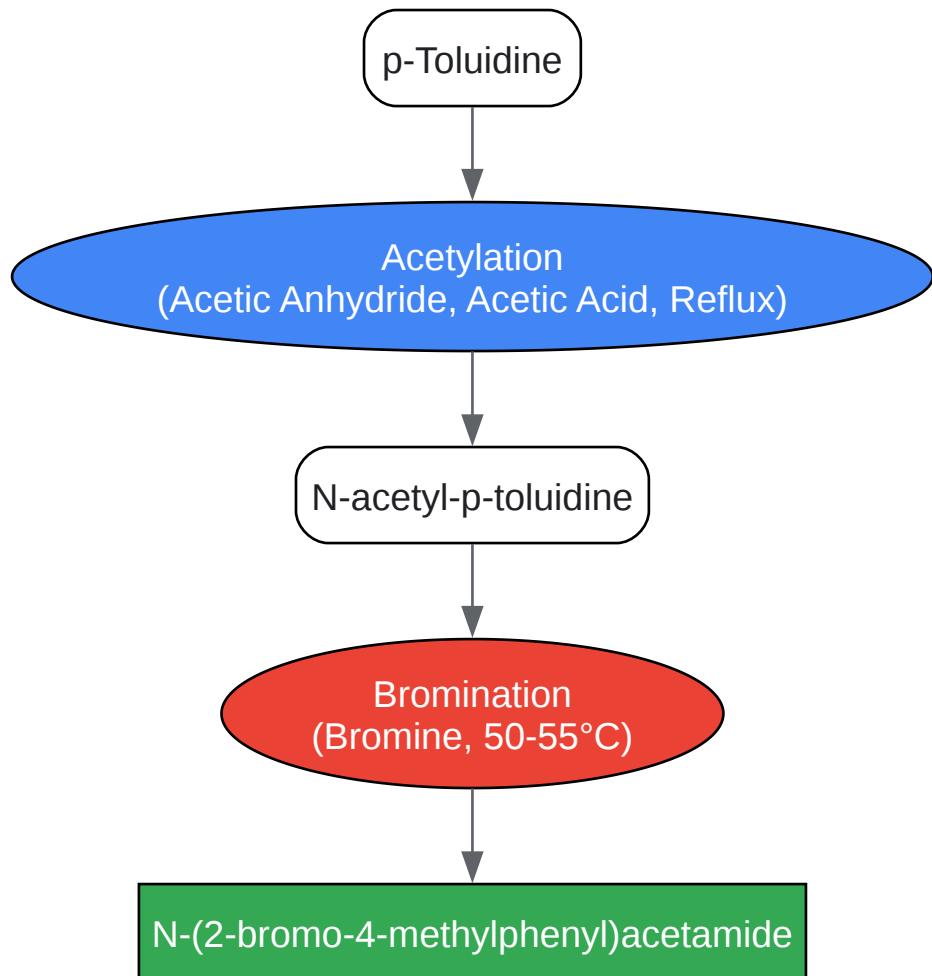
Step 3: Hydrolysis (if starting from 3-bromo-4-acetamidotoluene)

- Materials:
 - 3-bromo-4-acetamidotoluene
 - Concentrated hydrochloric acid
 - Sodium hydroxide solution
- Procedure:
 - Reflux the 3-bromo-4-acetamidotoluene with concentrated hydrochloric acid.
 - After cooling, neutralize the mixture with a sodium hydroxide solution to obtain the free amine, 2-bromo-4-methylaniline, which can then be re-acetylated if desired to form the final product.

Visualizations

The following diagram illustrates the synthetic workflow for N-(2-bromo-4-methylphenyl)acetamide.

Synthesis of N-(2-bromo-4-methylphenyl)acetamide

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Caption: Synthetic pathway for N-(2-bromo-4-methylphenyl)acetamide.

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